Cas no 2288709-08-8 (5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride)
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride
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- Inchi: 1S/C8H8ClNO3.ClH/c1-13-7-3-5(9)4(8(11)12)2-6(7)10;/h2-3H,10H2,1H3,(H,11,12);1H
- InChI Key: GWLFZZUOWIBNIU-UHFFFAOYSA-N
- SMILES: C(C1C=C(N)C(OC)=CC=1Cl)(=O)O.Cl
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AZ96660-1g |
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride |
2288709-08-8 | 97% | 1g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AZ96660-5g |
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride |
2288709-08-8 | 97% | 5g |
$402.00 | 2024-04-20 | |
| A2B Chem LLC | AZ96660-10g |
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride |
2288709-08-8 | 97% | 10g |
$662.00 | 2024-04-20 | |
| A2B Chem LLC | AZ96660-25g |
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride |
2288709-08-8 | 97% | 25g |
$1316.00 | 2024-04-20 |
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride Related Literature
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride: A Comprehensive Overview
5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, with the CAS number 2288709-08-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group (-NH₂), a chlorine atom, and a methoxy group (-OCH₃) attached to a benzoic acid moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride involves a series of well-established organic reactions. Typically, the starting material is a substituted benzene ring, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the amino, chlorine, and methoxy groups. The final step involves protonation of the carboxylic acid group to form the hydrochloride salt. This synthesis pathway ensures high purity and structural integrity of the compound, making it suitable for both research and industrial applications.
Recent studies have highlighted the potential of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride in drug discovery. Researchers have explored its role as a precursor for various bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The amino and methoxy groups on the benzene ring are known to enhance the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the chlorine atom contributes to the molecule's stability and reactivity, making it a versatile building block in medicinal chemistry.
In terms of pharmacological activity, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride has shown promising results in vitro assays targeting inflammatory pathways. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. Furthermore, preliminary data suggest that this compound may exhibit selective cytotoxicity against cancer cells, potentially offering a novel approach to anticancer therapy.
The structural versatility of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride also extends to its application in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials hold great promise for applications in gas storage, catalysis, and sensing technologies due to their high surface area and tunable pore structures.
In conclusion, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a multifaceted compound with diverse applications across various scientific disciplines. Its unique combination of functional groups renders it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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